1-Propanol-d8 (CAS: 61393-63-3) is the perdeuterated isotopologue of 1-propanol, where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an indispensable tool in a range of scientific applications that require the absence of hydrogen signals or leverage the mass difference between hydrogen and deuterium. Its primary procurement drivers include its use as a non-interfering solvent in ¹H NMR spectroscopy, a tracer for reaction mechanism elucidation via the kinetic isotope effect (KIE), and as a specialized medium for vibrational spectroscopy (IR/Raman) and neutron scattering experiments. The high level of isotopic enrichment is critical for these applications, as residual protic solvent can obscure signals or invalidate experimental results.
Direct substitution of 1-Propanol-d8 with standard, non-deuterated 1-propanol is fundamentally unworkable for its intended applications. In ¹H NMR, the seven proton signals from 1-propanol would overwhelm the analyte spectrum. For mechanistic studies, replacing deuterium with hydrogen eliminates the kinetic isotope effect (KIE), making it impossible to probe C-H bond cleavage in rate-determining steps. While other deuterated solvents like methanol-d4 or isopropanol-d8 exist, they are not direct substitutes due to differing physical properties such as polarity, boiling point, and viscosity, which can alter reaction kinetics, solubility, and formulation compatibility. Therefore, selecting 1-Propanol-d8 is a requirement driven by specific experimental needs for isotopic labeling within a propanol solvent environment.
The substitution of hydrogen with deuterium significantly lowers the vibrational frequencies of associated bonds due to the increased mass. For standard 1-propanol, the O-H stretching vibration appears as a broad band around 3200–3600 cm⁻¹. In 1-Propanol-d8, the corresponding O-D stretch is expected to shift to a much lower frequency, typically around 2400-2700 cm⁻¹. Similarly, C-H stretching absorptions found near 2850-3000 cm⁻¹ in 1-propanol are replaced by C-D stretching vibrations in the 2100-2200 cm⁻¹ region for 1-Propanol-d8. This provides a clear spectroscopic window in the C-H stretch region, crucial for studying solutes without solvent interference.
| Evidence Dimension | Vibrational Stretching Frequency (IR/Raman) |
| Target Compound Data | C-D Stretch: ~2100-2200 cm⁻¹; O-D Stretch: ~2400-2700 cm⁻¹ (estimated based on isotopic effects) |
| Comparator Or Baseline | 1-Propanol: C-H Stretch: ~2850-3000 cm⁻¹; O-H Stretch: ~3200-3600 cm⁻¹ |
| Quantified Difference | Downward frequency shift of ~700-800 cm⁻¹ for C-H/D and ~800-900 cm⁻¹ for O-H/D stretches |
| Conditions | Infrared or Raman spectroscopy of liquid samples. |
This predictable frequency shift allows researchers to study C-H and O-H bonds in a solute without spectral overlap from the 1-propanol solvent, enabling clearer and more accurate analysis.
The primary kinetic isotope effect (KIE), the ratio of reaction rates (kH/kD), is a powerful tool for determining if a C-H bond is broken in the rate-determining step. Because the C-D bond has a lower zero-point energy, it requires more energy to break, slowing the reaction rate. For the oxidation of primary alcohols like 1-propanol, the KIE (kH/kD) is significantly greater than 1, indicating C-H bond cleavage is rate-limiting. For example, studies on the oxidation of similar alcohols, like 2-propanol, show a kH/kD ratio of approximately 6.7, while D-amino acid oxidation shows a KIE of 4.5. Using 1-Propanol-d8 allows for the direct measurement of this effect, which is impossible with standard 1-propanol.
| Evidence Dimension | Primary Kinetic Isotope Effect (kH/kD) |
| Target Compound Data | kH/kD >> 1 (Expected value similar to other primary/secondary alcohols, e.g., 4-7) |
| Comparator Or Baseline | 1-Propanol: kH/kD = 1 (by definition) |
| Quantified Difference | Reaction rate is typically 4 to 7 times slower when the reacting C-H bond is replaced by a C-D bond. |
| Conditions | Chemical or enzymatic oxidation reactions where the α-C-H/D bond is cleaved in the rate-determining step. |
Procuring 1-Propanol-d8 is essential for researchers needing to confirm or disprove reaction mechanisms involving C-H bond activation at the alcohol carbon.
Neutron scattering techniques rely on the difference in neutron scattering length density (SLD) between components in a system to generate contrast. Hydrogen (¹H) has a negative coherent scattering length (-3.74 fm), while deuterium (²H) has a large positive one (6.67 fm). This profound difference allows for 'contrast matching', where the SLD of a deuterated solvent is tuned (by mixing with its H-counterpart) to match the SLD of one component in a complex system, effectively making it invisible to neutrons. This allows for the structural characterization of the remaining components. Using 1-Propanol-d8 instead of 1-propanol provides a high-SLD medium essential for studying polymers, proteins, or micelles that have SLDs between that of H₂O and D₂O-based solvents.
| Evidence Dimension | Coherent Neutron Scattering Length (bcoh) |
| Target Compound Data | Deuterium (²H): 6.67 fm |
| Comparator Or Baseline | Protium (¹H): -3.74 fm |
| Quantified Difference | A sign change and an absolute difference of 10.41 fm per atom |
| Conditions | Small-Angle Neutron Scattering (SANS) or other neutron diffraction/spectroscopy experiments. |
This compound is required for SANS experiments to isolate the scattering signal from specific components in a multi-part system, a feat impossible with non-deuterated propanol.
The increased molecular weight of 1-Propanol-d8 (68.14 g/mol) compared to 1-propanol (60.09 g/mol) leads to measurable differences in bulk physical properties. The density of 1-Propanol-d8 at 25 °C is 0.912 g/mL, which is approximately 13% higher than that of 1-propanol (0.804 g/mL at 20 °C). While boiling and melting points are similar, these differences in density are critical for applications requiring precise concentration control, formulation, and process modeling where volumetric additions are common.
| Evidence Dimension | Density |
| Target Compound Data | 0.912 g/mL at 25 °C |
| Comparator Or Baseline | 1-Propanol: 0.804 g/mL at 20 °C |
| Quantified Difference | ~13% higher density |
| Conditions | Standard laboratory temperature and pressure. |
Failure to account for the density difference when substituting between 1-propanol and 1-Propanol-d8 by volume will result in significant errors in molar concentration and stoichiometry.
For researchers investigating the mechanism of alcohol oxidation or other reactions involving the cleavage of a C-H bond on the first carbon. Using 1-Propanol-d8 allows for a direct comparison of reaction rates against the non-deuterated analog, providing definitive evidence for whether this bond-breaking event is part of the rate-determining step.
Ideal for structural biologists or polymer scientists studying multi-component systems (e.g., protein-detergent micelles, polymer blends) in a propanol-containing solvent. 1-Propanol-d8 is used to prepare solvents that match the neutron scattering length density of one component, rendering it 'invisible' and allowing for the unambiguous structural determination of the other components.
When studying a solute's C-H or O-H vibrational modes via IR or Raman spectroscopy, the strong absorptions from standard 1-propanol can obscure the signals of interest. By using 1-Propanol-d8, the solvent's C-D and O-D vibrations are shifted to a lower frequency, providing a clear spectral window to observe the solute's properties without interference.
Serves as a deuterated building block for the synthesis of more complex isotopically-labeled molecules. Its use ensures the incorporation of a deuterated propyl group into a target structure, which may be required as an internal standard for mass spectrometry or as a tracer in metabolic studies.
Flammable;Corrosive;Irritant